molecular formula C5H13N3O2S B13651593 N-(piperidin-4-yl)aminosulfonamide

N-(piperidin-4-yl)aminosulfonamide

Cat. No.: B13651593
M. Wt: 179.24 g/mol
InChI Key: ABKKDBUXXUMFPM-UHFFFAOYSA-N
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Description

N-(piperidin-4-yl)aminosulfonamide is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design . This compound is utilized in various scientific research applications, particularly in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(piperidin-4-yl)aminosulfonamide typically involves the reaction of piperidine derivatives with sulfonamide groups. One common method includes the reaction of piperidine with sulfonyl chlorides under basic conditions to form the desired sulfonamide . The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and bases such as triethylamine or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps like purification through recrystallization or chromatography to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(piperidin-4-yl)aminosulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium hydroxide). The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines .

Scientific Research Applications

N-(piperidin-4-yl)aminosulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(piperidin-4-yl)aminosulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of specific protein kinases, thereby affecting cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(piperidin-4-yl)aminosulfonamide include other piperidine derivatives such as:

Uniqueness

This compound is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its ability to form stable complexes with various biological targets makes it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

4-(sulfamoylamino)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N3O2S/c6-11(9,10)8-5-1-3-7-4-2-5/h5,7-8H,1-4H2,(H2,6,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABKKDBUXXUMFPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NS(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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